1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride
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Overview
Description
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride is a chemical compound that has gained significant attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of an azetidine ring fused with a pyrrole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride can be achieved through various synthetic routes. One notable method involves the use of molecular iodine as a catalyst under microwave irradiation . This green and practical method allows for the synthesis of 3-pyrrole-substituted 2-azetidinones with a variety of substituents at the N-1 and C-4 positions. The procedure is effective for both mono- and polyaromatic groups at the N-1 position of the 2-azetidinone ring, and the C-4 substituent does not influence the yield or rate of the reaction .
Chemical Reactions Analysis
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered heterocycle . Common reagents used in these reactions include molecular iodine, which acts as a Lewis acid catalyst, and microwave irradiation to accelerate the reaction . Major products formed from these reactions include 3-pyrrole-substituted 2-azetidinones .
Scientific Research Applications
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . Additionally, this compound is used in industrial applications for the synthesis of other valuable chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical reactions, potentially leading to the formation of biologically active compounds . The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
1-(Azetidin-3-yl)pyrrole-2,5-dione;hydrochloride can be compared with other similar compounds, such as 3-pyrrole-substituted 2-azetidinones . These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of the azetidine and pyrrole rings in this compound imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)pyrrole-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6-1-2-7(11)9(6)5-3-8-4-5;/h1-2,5,8H,3-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPEPQHCPQLFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)C=CC2=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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